molecular formula C15H7N3 B15004228 Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-

Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-

Cat. No.: B15004228
M. Wt: 229.24 g/mol
InChI Key: KMQJZOXTKSDEAY-UHFFFAOYSA-N
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Description

Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene- (hereafter referred to by its full IUPAC name) is a specialized heterocyclic compound featuring a fused indeno-pyridine core substituted with a malononitrile moiety. This structure enables unique reactivity, particularly in multicomponent reactions (MCRs) and Knoevenagel condensations, making it valuable in synthesizing spirocycles, sulfonamide derivatives, and fluorescence probes .

Properties

Molecular Formula

C15H7N3

Molecular Weight

229.24 g/mol

IUPAC Name

2-indeno[1,2-b]pyridin-5-ylidenepropanedinitrile

InChI

InChI=1S/C15H7N3/c16-8-10(9-17)14-11-4-1-2-5-12(11)15-13(14)6-3-7-18-15/h1-7H

InChI Key

KMQJZOXTKSDEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=C(C#N)C#N)C=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of 2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with an easy work-up process.

Chemical Reactions Analysis

2-{5H-Indeno[1,2-b]pyridin-5-ylidene}propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized using chromium trioxide and t-butyl hydroperoxide to form 5H-indeno[1,2-b]pyridin-5-ones . It also participates in Michael-type C–C bond formation and subsequent aza-Wittig reactions when reacted with α,β-unsaturated ketones and aldehydes . Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride.

Scientific Research Applications

Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-, is a complex organic compound featuring a malononitrile moiety and an indeno[1,2-b]pyridine framework. It has garnered interest for its potential applications across chemistry and biology, stemming from its reactivity and biological properties. The indeno-pyridine structure contributes to its unique electronic properties, positioning it as a candidate for materials science and medicinal chemistry research.

Applications
Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene- has several applications across different fields:

  • Medicinal Chemistry Research indicates that compounds containing the indeno[1,2-b]pyridine structure exhibit various biological activities and have shown promise as antiproliferative and antimetastatic agents .
  • Materials Science The presence of the indeno-pyridine structure contributes to its electronic properties, making it a candidate for studies in materials science.
  • Synthesis The synthesis of malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene- can be achieved through several methods.

Interactions with Biological Macromolecules
Studies on the interactions of malononitrile derivatives with biological macromolecules (like proteins and nucleic acids) are crucial for understanding their mechanism of action. These interactions can be explored using techniques such as:

  • Spectroscopy
  • X-ray crystallography
  • Molecular modeling

Structural Similarity
Several compounds share structural similarities with malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene-, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
2-IndolecarboxaldehydeIndole derivativeAntimicrobial activity
4-AminoquinolineQuinoline derivativeAntimalarial properties
3-CyanoindoleIndole derivativePotential anticancer activity
3-MethylindoleIndole derivativeNeuroprotective effects

Comparison with Similar Compounds

Structural Features :

  • The malononitrile group enhances electrophilicity, facilitating nucleophilic additions.
  • The fused indeno-pyridine core provides π-conjugation, relevant for fluorescence applications .

Comparison with Structurally Similar Compounds

Indeno[1,2-b]pyridines and Derivatives

Compound Structural Differences Synthetic Methods Applications
Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene- Contains malononitrile substituent enabling Knoevenagel reactivity One-pot MCRs with aldehydes/enaminones ; microwave-assisted green synthesis Anticancer agents ; Zn²⁺ fluorescence probes
5,5-Dichloro-5H-indeno[1,2-b]pyridine Chlorine substituents at position 5; lacks malononitrile Aza-Wittig reactions followed by oxidation Intermediate for alkaloid synthesis (e.g., onychine)
Indeno[1,2-b]quinoxalines Quinoxaline core (two N atoms) instead of pyridine MCRs of ninhydrin, diamines, and diketones Antioxidant/antifungal agents ; spiroheterocycles for materials science
5H-Indeno[1,2-b]pyridin-5-ones Ketone group at position 5 instead of malononitrile Oxidation of 5H-indeno[1,2-b]pyridines Alkaloid analogs; reduced electrophilicity compared to malononitrile derivatives

Reactivity and Electronic Properties

  • Malononitrile Derivative: Strong electron-withdrawing nitrile groups enhance participation in charge-transfer complexes, useful in organic photovoltaics (e.g., BT-IC derivatives) . Enables rapid Knoevenagel condensations (e.g., with ninhydrin) to form spiro systems .
  • Chlorinated Analogues: Electron-withdrawing Cl substituents increase stability but reduce reactivity in nucleophilic additions compared to malononitrile .
  • Spiro-Indenoquinoxalines: Bridged structures exhibit fluorescence due to extended π-systems; malononitrile-free analogs require alternative electron-deficient groups for similar applications .

Biological Activity

Malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene- is a complex organic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Structural Characteristics

The compound is characterized by a malononitrile moiety and an indeno[1,2-b]pyridine framework . This combination not only enhances its electronic properties but also contributes to its reactivity profile, making it a candidate for various biological applications.

Biological Activities

Research indicates that compounds with the indeno[1,2-b]pyridine structure exhibit a range of biological activities. Notable activities include:

  • Antimicrobial Properties : Indeno-pyridine derivatives have shown promise in inhibiting bacterial growth.
  • Anticancer Potential : Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Tyrosinase Inhibition : Similar compounds have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could be beneficial in treating hyperpigmentation disorders .

Synthesis Methods

The synthesis of malononitrile, 2-indeno[1,2-b]pyridin-5-ylidene- can be achieved through several methodologies. A notable approach involves the reaction of malononitrile with various precursors under controlled conditions to yield the desired product. For instance:

  • One-Pot Reactions : A method involving the use of malononitrile as a promoter in the synthesis of spiro[imidazo[1,2-a]indeno[2,1-e]pyridine] derivatives has been documented .

Case Study 1: Tyrosinase Inhibition

A study focused on 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11), a derivative of malononitrile, highlighted its strong inhibitory activity against tyrosinase (IC50 = 17.05 μM). This study compared BMN11's efficacy to that of kojic acid (IC50 = 36.68 μM), establishing BMN11 as a more potent inhibitor. The research demonstrated that BMN11 did not exhibit cytotoxicity in various cell lines up to concentrations of 30 μM and effectively reduced melanin accumulation in B16F10 melanoma cells .

CompoundIC50 (μM)Cytotoxicity
BMN1117.05None up to 30 μM
Kojic Acid36.68Moderate at higher concentrations

Case Study 2: Antimicrobial Activity

Research on related indeno-pyridine compounds has revealed significant antimicrobial activity against various bacterial strains. The structural features of these compounds contribute to their ability to disrupt bacterial cell walls and inhibit growth.

The biological activity of malononitrile derivatives can be attributed to their interaction with specific molecular targets. For instance:

  • Enzyme Inhibition : Compounds like BMN11 inhibit tyrosinase by binding to its active site, thus preventing melanin synthesis.
  • Cell Proliferation Inhibition : Certain derivatives induce apoptosis in cancer cells through various pathways.

Q & A

Q. How can contradictory data on reaction yields or biological activities be resolved?

  • Analysis : Systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) clarifies structure-activity relationships. For example, nitro groups on arylidene moieties enhance antimicrobial activity but reduce solubility .
  • Statistical Tools : Multivariate analysis (e.g., PCA) isolates critical variables (e.g., solvent polarity, catalyst loading) from noisy datasets .

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